Cas no 9026-84-0 (Ribokinase)

Ribokinase 化学的及び物理的性質
名前と識別子
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- Recombinant Ribokinase from E. coli
- Recombinant Ribokinase from Pseudomonas aeruginosa
- Ribokinase
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Ribokinase Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB550468-1 ml |
Ribokinase RK-0001, 0.2 mg/mL in glycerol/water (v:v 50:50); . |
9026-84-0 | 1 ml |
€210.00 | 2024-04-16 | ||
abcr | AB550468-1ml |
Ribokinase RK-0001, 0.2 mg/mL in glycerol/water (v:v 50:50); . |
9026-84-0 | 1ml |
€210.00 | 2025-02-18 |
Ribokinase 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Ribokinaseに関する追加情報
Comprehensive Overview of Ribokinase (CAS No. 9026-84-0): Structure, Function, and Applications
Ribokinase (CAS No. 9026-84-0) is a pivotal enzyme in carbohydrate metabolism, specifically catalyzing the phosphorylation of ribose to form ribose-5-phosphate. This reaction is a critical step in the pentose phosphate pathway, which plays a vital role in nucleotide synthesis and cellular redox balance. The enzyme belongs to the phosphotransferase family and is highly conserved across species, making it a subject of extensive research in biochemistry and molecular biology.
Recent advancements in enzyme engineering and metabolic pathway optimization have reignited interest in Ribokinase. Researchers are exploring its potential in biotechnology applications, such as the production of nucleoside analogs for pharmaceutical use. Additionally, its role in cancer metabolism has been highlighted, as cancer cells often rely on altered metabolic pathways for rapid proliferation. This connection has spurred investigations into Ribokinase inhibitors as potential therapeutic agents.
The structural characteristics of Ribokinase have been elucidated through X-ray crystallography, revealing a conserved active site that binds ATP and ribose. Understanding these structural details is crucial for drug design and enzyme modification. For instance, computational tools like molecular docking are being employed to identify small molecules that can modulate its activity, offering new avenues for precision medicine.
In the context of synthetic biology, Ribokinase is being harnessed to engineer microbial cell factories for the sustainable production of high-value compounds. For example, its incorporation into metabolic pathways has enabled the biosynthesis of riboflavin and other vitamins, addressing global demands for nutraceuticals. This aligns with the growing trend toward green chemistry and circular economy practices.
Frequently asked questions about Ribokinase include its stability under industrial conditions, its substrate specificity, and its potential side effects in therapeutic applications. Studies have shown that enzyme immobilization techniques can enhance its stability, making it more suitable for large-scale processes. Moreover, its substrate promiscuity has been leveraged to produce novel sugar derivatives, expanding its utility in biocatalysis.
The commercial availability of Ribokinase (CAS No. 9026-84-0) has facilitated its use in diagnostic kits and research reagents. Its high specificity and efficiency make it indispensable in clinical diagnostics, particularly for detecting metabolic disorders. As the demand for personalized medicine grows, the role of enzymes like Ribokinase in biomarker discovery is expected to expand significantly.
In summary, Ribokinase is a multifaceted enzyme with broad applications in biomedical research, industrial biotechnology, and therapeutics. Its study not only deepens our understanding of fundamental biochemical processes but also drives innovation in sustainable technology and healthcare solutions. Future research will likely focus on optimizing its catalytic properties and exploring its untapped potential in emerging fields like artificial intelligence-driven drug discovery.
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